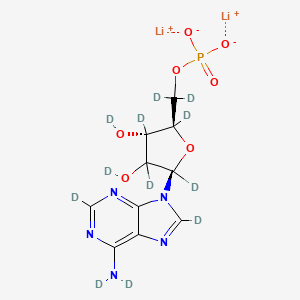
Adenosine monophosphate-d12 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine monophosphate-d12 (dilithium) is a deuterium-labeled version of adenosine monophosphate. This compound is a key cellular metabolite that plays a crucial role in regulating energy homeostasis and signal transduction . The deuterium labeling makes it particularly useful in scientific research as a tracer for quantitation during drug development processes .
准备方法
Synthetic Routes and Reaction Conditions
Adenosine monophosphate-d12 (dilithium) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the adenosine monophosphate molecule. The process involves the use of deuterated reagents and solvents under controlled conditions to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of adenosine monophosphate-d12 (dilithium) typically involves large-scale synthesis using automated systems to maintain consistency and purity. The process includes multiple purification steps to remove any non-deuterated impurities and ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Adenosine monophosphate-d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of adenosine monophosphate-d12 (dilithium) can lead to the formation of adenosine diphosphate-d12 (dilithium), while reduction can yield adenosine .
科学研究应用
Adenosine monophosphate-d12 (dilithium) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of adenosine monophosphate-d12 (dilithium) involves its role as a key cellular metabolite. It regulates energy homeostasis and signal transduction by interacting with various molecular targets and pathways. These include the activation of enzymes involved in energy metabolism and the modulation of signaling pathways that control cellular responses to environmental changes .
相似化合物的比较
Similar Compounds
Adenosine monophosphate: The non-deuterated version of adenosine monophosphate.
Adenosine diphosphate: Another key cellular metabolite involved in energy metabolism.
Adenosine triphosphate: The primary energy carrier in cells.
Uniqueness
Adenosine monophosphate-d12 (dilithium) is unique due to its deuterium labeling, which allows for precise quantitation in scientific research. This labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development .
属性
分子式 |
C10H12Li2N5O7P |
|---|---|
分子量 |
371.2 g/mol |
IUPAC 名称 |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;/hD2 |
InChI 键 |
LUSBEJQHUFVMSO-VFSOXLGXSA-L |
手性 SMILES |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[Li+].[Li+] |
规范 SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2S)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12364060.png)
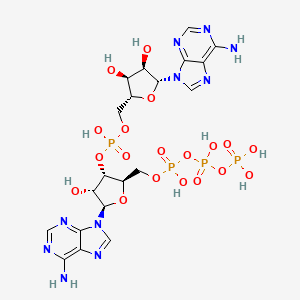
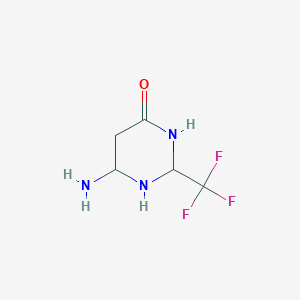
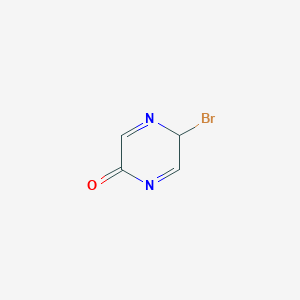
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
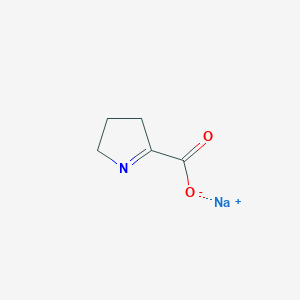
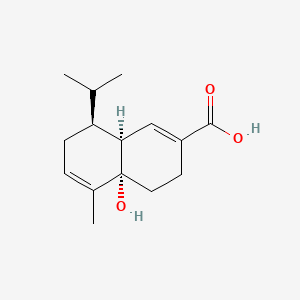

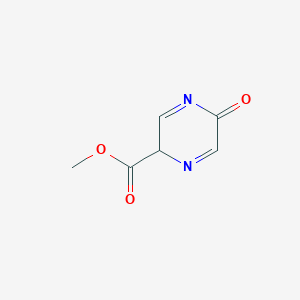

![trilithium;[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12364117.png)
![N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide](/img/structure/B12364132.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)
